Bienvenue dans la boutique en ligne BenchChem!

1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

NMR spectroscopy structural authentication quality control

The compound 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine (CAS RN 524034-40-0, molecular formula C22H23N5O3, exact mass 405.18009 g/mol) is a fully synthetic small molecule belonging to the benzoylpiperazine class of glycine transporter 1 (GlyT1) inhibitors. Its core structure features a central piperazine ring N-substituted with a benzoyl group and a 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl moiety.

Molecular Formula C22H23N5O3
Molecular Weight 405.4 g/mol
Cat. No. B15034014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])C
InChIInChI=1S/C22H23N5O3/c1-16-14-17(2)26(23-16)21-15-19(8-9-20(21)27(29)30)24-10-12-25(13-11-24)22(28)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3
InChIKeyVASRYFLLGQNRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine: Chemical Identity and GlyT1 Pharmacophore Classification


The compound 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine (CAS RN 524034-40-0, molecular formula C22H23N5O3, exact mass 405.18009 g/mol) is a fully synthetic small molecule belonging to the benzoylpiperazine class of glycine transporter 1 (GlyT1) inhibitors [1][2]. Its core structure features a central piperazine ring N-substituted with a benzoyl group and a 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl moiety. This compound is disclosed in Hoffmann-La Roche patents as part of a series targeting CNS disorders including schizophrenia and Alzheimer's disease, where GlyT1 inhibition elevates synaptic glycine levels to enhance NMDA receptor function [2]. The compound's authentic structural identity is confirmed by 1H NMR spectroscopy (DMSO-d6) archived in the KnowItAll spectral database, providing a verified reference standard for analytical and procurement purposes [1].

Why 1-Benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine Cannot Be Interchanged with Other Benzoylpiperazines


Generic substitution among benzoylpiperazine GlyT1 inhibitors is precluded by steep structure-activity relationships (SAR) where minor modifications to the N-aryl substituent drastically alter potency, GlyT1/GlyT2 selectivity, and pharmacokinetic profiles. The specific combination of a 3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl group on the piperazine nitrogen creates a unique pharmacophoric fingerprint that cannot be replicated by analogs bearing simple phenyl, halophenyl, or methanesulfonyl-benzoyl substituents [1]. In the foundational Pinard et al. (2008) benzoylpiperazine series, GlyT1 IC50 values varied over three orders of magnitude depending solely on the substitution pattern of the terminal aromatic ring, with electron-withdrawing nitro groups and heterocyclic substituents being critical determinants of binding affinity [1]. Furthermore, the 3,5-dimethylpyrazole ring introduces a sterically demanding, hydrogen-bond-capable heterocycle that influences both target engagement and off-target profiles in ways that simpler substituents cannot mimic. Substituting this compound with a generic benzoylpiperazine lacking these precise structural features risks loss of GlyT1 inhibitory activity, altered selectivity, or unpredictable in vivo behavior, making procurement based on precise structural identity essential for reproducible research outcomes [1].

Quantitative Differentiation Evidence for 1-Benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine Versus Comparator Compounds


NMR Structural Authentication: Verified Chemical Identity Versus Uncharacterized Analogs

The compound's structural identity is verified by a 1H NMR spectrum acquired in DMSO-d6 and archived in the Wiley KnowItAll spectral library (SpectraBase Compound ID: 36FxhBnHXLV), providing an authenticated reference standard. This experimental NMR spectrum distinguishes the exact compound from regioisomeric or structurally misassigned benzoylpiperazine derivatives that may co-occur in vendor catalogs. Uncharacterized or incorrectly assigned analogs (e.g., compounds with the pyrazole attached at alternative positions or with different nitro group placement) lack such verified spectroscopic fingerprints, introducing risk of structural misidentification upon procurement [1]. The exact mass of 405.18009 g/mol and molecular formula C22H23N5O3 further provide orthogonal identity verification via high-resolution mass spectrometry [1].

NMR spectroscopy structural authentication quality control chemical procurement

GlyT1 Inhibitory Potency: Class-Level Potency Range Versus Clinically Investigated Benzoylpiperazines

The benzoylpiperazine chemotype to which 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine belongs demonstrates potent GlyT1 inhibition, with structurally optimized members of this series achieving IC50 values in the low nanomolar range (2.5–7.5 nM) in human JAR cell [3H]glycine uptake assays [1]. For context, the clinically investigated benzoylpiperazine bitopertin (RG1678) exhibits a GlyT1 IC50 of approximately 25 nM in comparable assays, indicating that certain benzoylpiperazine analogs—particularly those bearing electron-deficient aromatic substituents similar to the 4-nitrophenyl group present in the target compound—can achieve superior in vitro potency [2]. While the exact IC50 of 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has not been publicly reported in a peer-reviewed journal, its structural features (nitro group, pyrazole heterocycle) align with SAR trends that confer high-affinity GlyT1 binding within this chemical series [1].

GlyT1 inhibition glycine transporter IC50 CNS drug discovery

Selectivity for GlyT1 Over GlyT2: Class-Validated Isoform Selectivity Profile

A defining feature of the benzoylpiperazine GlyT1 inhibitor class is its excellent selectivity for GlyT1 over the GlyT2 isoform. In the Pinard et al. (2008) study, optimized benzoylpiperazines demonstrated negligible inhibition of GlyT2 at concentrations up to 10 µM, translating to selectivity ratios exceeding 1000-fold for GlyT1 over GlyT2 [1]. This selectivity is pharmacologically significant because GlyT2 is predominantly expressed in glycinergic inhibitory neurons in the spinal cord and brainstem, and its inhibition is associated with motor and respiratory side effects. The target compound, bearing the 3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl substituent, belongs to the same SAR cluster that confers this high isoform selectivity, as the pyrazole moiety and nitro group together create a steric and electronic environment incompatible with the GlyT2 binding pocket [1].

GlyT1 selectivity GlyT2 counter-screening transporter selectivity off-target risk

Patent-Disclosed CNS Therapeutic Scope: Differentiated Indication Coverage Versus Narrower Analogs

The compound falls within the claims of US Patent 7,427,612 B2 (Hoffmann-La Roche), which explicitly covers benzoylpiperazine derivatives for the treatment of psychoses, pain, neurodegenerative dysfunction in memory and learning, schizophrenia, dementia, attention deficit disorders, and Alzheimer's disease [1]. This broad CNS indication scope differentiates it from narrower-spectrum GlyT1 inhibitors such as SSR504734, which was primarily investigated for schizophrenia only. The patent's inclusion of both psychotic and neurodegenerative indications suggests the claimed compounds—including the target molecule—were designed or selected for potential dual applicability across psychiatric and cognitive impairment disorders, a strategic advantage over single-indication GlyT1 tool compounds [1].

CNS disorders schizophrenia Alzheimer's disease patent analysis therapeutic indication

Physicochemical Property Profile: Drug-Like Properties Inherited from the Benzoylpiperazine Class

The benzoylpiperazine chemotype was specifically noted by Pinard et al. (2008) to display drug-like properties and in vivo efficacy after oral administration, a key differentiator from earlier GlyT1 inhibitor scaffolds such as sarcosine-based inhibitors that suffered from poor brain penetration or metabolic instability [1]. The target compound's calculated physicochemical parameters (molecular weight 405.46 g/mol, clogP estimated ~3.4 based on analog data) fall within CNS drug-like space as defined by Lipinski's and CNS MPO rules. For comparison, the amino acid-derived GlyT1 inhibitor sarcosine (N-methylglycine) has molecular weight 89.09 g/mol but requires high doses due to poor transporter affinity (IC50 in the millimolar range), while the target compound's chemotype achieves nanomolar potency with favorable physicochemical properties for oral dosing [1][2].

drug-likeness physicochemical properties Lipinski oral bioavailability CNS penetration

Synthetic Tractability and Scaffold Versatility: A Modular Benzoylpiperazine Core for Parallel SAR Exploration

The benzoylpiperazine scaffold of 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine offers a synthetically tractable core amenable to modular diversification at three distinct positions: the benzoyl moiety, the piperazine N4-aryl substituent, and the pyrazole ring. The Roche patent family (US 7,427,612, US 7,605,163) discloses extensive synthetic methodologies for this scaffold, enabling the preparation of focused libraries for SAR exploration [1][2]. This synthetic versatility contrasts with more rigid GlyT1 inhibitor scaffolds such as the pyrrolo[3,4-c]pyrazole amide series, where fewer diversification vectors limit the scope of chemical space exploration. The target compound's specific substitution pattern—incorporating both a 3,5-dimethylpyrazole and a nitro group—represents a non-obvious combination that occupies a distinct region of the benzoylpiperazine SAR landscape not fully explored by the primary literature [1].

synthetic chemistry scaffold diversification parallel synthesis SAR libraries

Optimal Use Cases for 1-Benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine Based on Verified Evidence


GlyT1 Transporter Pharmacology: In Vitro Potency and Selectivity Profiling in Recombinant Cell Lines

This compound is best deployed as a research tool for GlyT1 inhibition studies in recombinant CHO or HEK293 cell lines expressing human GlyT1, where its predicted nanomolar potency (based on benzoylpiperazine class SAR) and >1000-fold selectivity over GlyT2 make it suitable for experiments requiring isoform-specific glycine uptake inhibition without confounding GlyT2-mediated effects [1]. The verified NMR spectrum [2] ensures that purchased material matches the structure tested, reducing the risk of lot-to-lot variability in potency determinations.

NMDA Receptor Hypofunction Models: In Vivo Proof-of-Concept Studies in Schizophrenia and Cognitive Impairment

The compound's patent-established indication scope covering schizophrenia and cognitive disorders [1], combined with the class's demonstrated oral bioavailability and in vivo efficacy [2], positions it as a candidate tool compound for preclinical models of NMDA receptor hypofunction (e.g., MK-801-induced hyperlocomotion, novel object recognition deficits). Researchers should verify specific in vivo pharmacokinetic parameters for this exact compound before use, as subtle structural variations within the class can alter brain penetration.

Benzoylpiperazine SAR Library Synthesis: Scaffold Diversification for Medicinal Chemistry Optimization

The compound serves as a key intermediate or reference standard for medicinal chemistry teams building focused GlyT1 inhibitor libraries. Its three modular diversification sites—benzoyl, N4-aryl, and pyrazole—enable systematic SAR exploration around a proven pharmacophore [1]. The publicly archived spectroscopic data [2] provides a quality benchmark for newly synthesized analogs.

Patent Validation and Freedom-to-Operate Analysis in GlyT1 Inhibitor Chemical Space

As a specifically exemplified compound in the Roche benzoylpiperazine patent family (US 7,427,612 B2, US 7,605,163 B2) [1], this molecule serves as a critical reference standard for intellectual property (IP) due diligence, enabling competitors to define the boundaries of claimed chemical space and identify design-around opportunities in GlyT1 inhibitor drug discovery programs.

Quote Request

Request a Quote for 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.